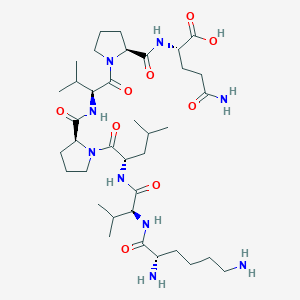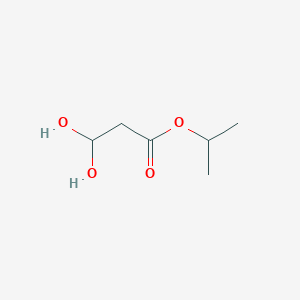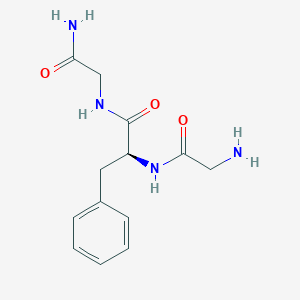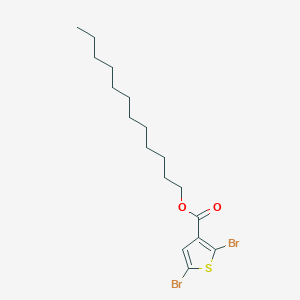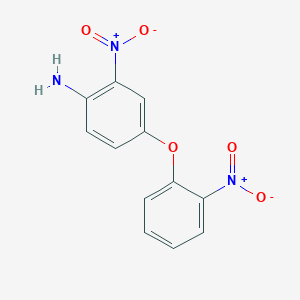![molecular formula C14H24O3 B14261251 7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane CAS No. 185614-72-6](/img/structure/B14261251.png)
7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,16,17-Trioxadispiro[517~8~2~6~]heptadecane is a complex organic compound characterized by its unique spiroacetal structure This compound is notable for its intricate molecular architecture, which includes multiple spiro centers and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane typically involves iterative radical oxidative cyclization of hydroxyalkyl dihydropyran and hydroxyalkyl spiroacetal using reagents such as iodobenzene diacetate and iodine . This process initially yields a mixture of bis-spiroacetals, which can be further equilibrated under acid catalysis to obtain the desired product . The stereoselective epoxidation of the major bis-spiroacetal using dimethyldioxirane, followed by base-induced rearrangement, is a crucial step in the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like dimethyldioxirane.
Reduction: Reduction reactions may involve the use of lithium diethylamide in pentane.
Substitution: Substitution reactions can occur under specific conditions, although detailed examples are limited.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iodobenzene diacetate, iodine, dimethyldioxirane, and lithium diethylamide . Reaction conditions often involve controlled temperatures and the use of solvents like pentane and tetrahydrofuran .
Major Products
The major products formed from these reactions include various spiroacetal derivatives and epoxides, which can be further transformed into more complex structures .
Applications De Recherche Scientifique
7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane involves its interaction with various molecular targets and pathways. The compound’s spiroacetal structure allows it to participate in specific chemical reactions, influencing its reactivity and interactions with other molecules . Detailed studies on its molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6,8-Trioxadispiro[4.1.5.2]tetradec-11-ene: Another spiroacetal compound with a similar structure.
Spirolides: A family of shellfish toxins that include spiroacetal structures.
Uniqueness
7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane is unique due to its specific spiroacetal configuration and the challenges associated with its synthesis. Its distinct structure sets it apart from other similar compounds and makes it a valuable subject of study in various scientific fields .
Propriétés
Numéro CAS |
185614-72-6 |
|---|---|
Formule moléculaire |
C14H24O3 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
7,16,17-trioxadispiro[5.1.78.26]heptadecane |
InChI |
InChI=1S/C14H24O3/c1-2-5-9-13(10-6-3-1)15-14(17-16-13)11-7-4-8-12-14/h1-12H2 |
Clé InChI |
RLIMSZNFRUUOQK-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2(CCC1)OC3(CCCCC3)OO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)

![4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine](/img/structure/B14261173.png)
![(2E)-{[(E)-Glycyl]imino}acetic acid](/img/structure/B14261175.png)
![2-[(Benzenesulfonyl)methyl]prop-2-enal](/img/structure/B14261185.png)
![tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B14261195.png)
![3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile](/img/structure/B14261202.png)
![2-Thiazolamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14261204.png)
